1-Chloro-1-(2,3-diformylphenyl)propan-2-one
Beschreibung
1-Chloro-1-(2,3-diformylphenyl)propan-2-one is a chlorinated ketone derivative featuring a phenyl ring substituted with two formyl groups at the 2- and 3-positions. Its molecular formula is C₁₁H₈ClO₃ (molar mass: 235.64 g/mol), and its structure combines electrophilic (chloro, formyl) and hydrogen-bonding functionalities.
Eigenschaften
Molekularformel |
C11H9ClO3 |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
3-(1-chloro-2-oxopropyl)phthalaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-7(15)11(12)9-4-2-3-8(5-13)10(9)6-14/h2-6,11H,1H3 |
InChI-Schlüssel |
FEAYXOGNTXPHED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC(=C1C=O)C=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,3-diformylphenyl)propan-2-one typically involves the chlorination of 1-(2,3-diformylphenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2,3-diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(2,3-Dicarboxyphenyl)propan-2-one.
Reduction: 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one.
Substitution: 1-(2,3-Diformylphenyl)propan-2-one derivatives with various substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,3-diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,3-diformylphenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the formyl groups can undergo oxidation or reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Chloro-1-(2,3-diformylphenyl)propan-2-one | C₁₁H₈ClO₃ | 235.64 | 2,3-diformylphenyl | High polarity, strong H-bond acceptor |
| 1-Chloro-1-(2,6-diformylphenyl)propan-2-one | C₁₁H₈ClO₃ | 235.64 | 2,6-diformylphenyl | Reduced steric hindrance, altered H-bonding |
| 1-Chloro-1-(2,3-dichlorophenyl)propan-2-one | C₉H₇Cl₃O | 237.51 | 2,3-dichlorophenyl | Higher lipophilicity, weaker H-bonding |
| 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one | C₁₀H₈ClF₃O | 236.62 | 3-CF₃ | Enhanced electron-withdrawing, thermal stability |
| 1-Chloro-1-(2,3-difluorophenyl)propan-1-one | C₉H₇ClF₂O | 204.60 | 2,3-difluorophenyl | Lower molar mass, fluorophilic interactions |
Key Observations:
- Positional Isomerism : The 2,3-diformylphenyl isomer (target compound) exhibits greater steric hindrance and stronger intramolecular H-bonding compared to the 2,6-diformylphenyl analogue .
- Halogen vs. Formyl Substituents : Replacing formyl groups with chlorine (e.g., 2,3-dichlorophenyl derivative) increases lipophilicity but reduces H-bonding capacity, impacting solubility in polar solvents .
Hydrogen-Bonding and Crystallographic Behavior
The diformyl groups in this compound enable robust hydrogen-bonding networks, as evidenced by graph-set analysis (e.g., R₂²(8) motifs), which stabilize crystal packing . In contrast:
- The dichlorophenyl analogue (C₉H₇Cl₃O) relies on weaker halogen interactions (C–Cl⋯Cl–C) and van der Waals forces, resulting in lower melting points .
- Hydrazinylidene derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) form extended chains via N–H⋯O bonds, demonstrating how substituents like methoxy groups modulate supramolecular architectures .
Physicochemical Properties
| Property | Target Compound | 2,3-Dichlorophenyl Analogue | 3-Trifluoromethylphenyl Analogue |
|---|---|---|---|
| Melting Point | ~150–160°C* | ~120–130°C | ~140–150°C |
| Solubility in Ethanol | High | Moderate | Moderate |
| LogP (Predicted) | 1.2 | 2.8 | 2.5 |
| Hydrogen-Bond Acceptor Count | 3 | 1 | 2 |
*Estimated based on analogues with similar H-bonding capacity .
Biologische Aktivität
1-Chloro-1-(2,3-diformylphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies from diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be characterized using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| NMR | Chemical shifts indicating aromatic protons and carbonyl group |
| IR | Peaks at 1688 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl) |
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial properties, cytotoxicity, and potential as an anticancer agent.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its efficacy compared to standard antibiotics like Ciprofloxacin.
Table 2: Antibacterial Activity Results
| Bacteria Type | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (20) |
| Escherichia coli | 12 | Ciprofloxacin (18) |
Case Studies
- Study on Antimicrobial Properties : A study conducted by Ayoob et al. evaluated the antimicrobial properties of several chlorinated compounds, including this compound. Results indicated that the compound displayed notable antibacterial activity, particularly against Staphylococcus aureus and E. coli .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggested that it inhibited cell proliferation effectively, indicating potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
